1-Butyl-4-isocyanatobenzene

Overview

Description

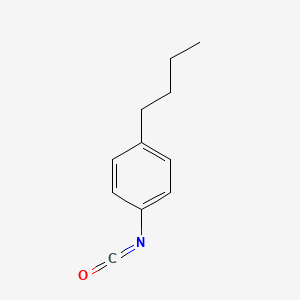

1-Butyl-4-isocyanatobenzene is an organic compound with the chemical formula C11H13NO. It is a colorless to pale yellow liquid that is used in various fields such as medical, environmental, and industrial research. The compound is composed of an isocyanate group (-NCO) attached to a benzene ring, with a butyl group at the para position.

Preparation Methods

1-Butyl-4-isocyanatobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-butylaniline with phosgene, which results in the formation of the isocyanate group . The reaction is typically carried out under controlled conditions to ensure the safety and purity of the product. Industrial production methods often involve the use of advanced chemical reactors and purification systems to achieve high yields and consistent quality .

Chemical Reactions Analysis

1-Butyl-4-isocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.

Polymerization: The isocyanate group can undergo polymerization reactions, especially in the presence of catalysts, to form polyurethanes.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .

Scientific Research Applications

Industrial Applications

Polyurethane Production

1-Butyl-4-isocyanatobenzene is primarily utilized as a precursor in the synthesis of polyurethanes. These polyurethanes find applications in:

- Foams : Used in furniture, automotive seating, and insulation materials.

- Elastomers : Employed in coatings and adhesives that require flexibility and durability.

- Coatings : Provides protective layers in various industrial applications due to its excellent adhesion properties.

Adhesives and Sealants

The compound's reactivity allows it to form strong bonds with a variety of substrates, making it ideal for use in adhesives and sealants. Its ability to cure quickly under ambient conditions enhances its utility in construction and manufacturing industries.

Chemical Research Applications

Synthesis of New Compounds

this compound serves as a key intermediate in the synthesis of novel organic compounds. For example, it can be reacted with amines to produce ureas or carbamates, which are valuable in medicinal chemistry and agricultural applications.

Case Study: Organogel Formation

Research has demonstrated the use of this compound in creating high-temperature organogels. These gels are formed by dispersing the compound in organic solvents and heating them to facilitate solubilization before cooling to form a gel structure . This application is particularly useful in drug delivery systems and materials science.

While primarily used for industrial purposes, the biological activity of this compound has been investigated due to its potential toxicity. Isocyanates are known for their irritative properties; thus, safety measures are crucial when handling this compound. Studies have shown that exposure can lead to respiratory issues and skin sensitization .

Mechanism of Action

The mechanism of action of 1-Butyl-4-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and can react with nucleophilic groups such as amines and alcohols. This reactivity allows the compound to form stable covalent bonds with target molecules, leading to the formation of ureas and carbamates. These reactions are crucial in various biological and industrial processes, including protein modification and polymer synthesis.

Comparison with Similar Compounds

1-Butyl-4-isocyanatobenzene can be compared with other similar compounds, such as:

4-Butylphenyl isocyanate: Similar in structure but with different reactivity and applications.

4-sec-Butylphenyl isocyanate: Another isomer with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific reactivity and the presence of the butyl group, which influences its chemical behavior and applications .

Biological Activity

1-Butyl-4-isocyanatobenzene, a compound belonging to the isocyanate family, has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H13N2O

- CAS Number : 69342-47-8

- Molecular Weight : 175.23 g/mol

This compound functions primarily through its interaction with cannabinoid receptors, particularly CB2 receptors. These receptors are known to be involved in various physiological processes, including pain modulation and immune response regulation. The compound may influence signaling pathways that involve:

- Inhibition of pro-inflammatory cytokines : It has been observed that compounds acting on CB2 receptors can inhibit the release of cytokines such as interleukin (IL)-1β and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory responses .

- Neuronal excitability modulation : By interacting with CB1 receptors, this compound may reduce neuronal excitability and neurotransmitter release, potentially offering therapeutic benefits in conditions like neuropathic pain .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines, showing potential in treating inflammatory diseases. |

| Pain relief | Acts on cannabinoid receptors to modulate pain perception. |

| Neuroprotective effects | May protect against neurotoxicity by modulating cytokine release in microglia. |

Study on Inflammatory Response

A study demonstrated that compounds similar to this compound could significantly reduce inflammation in animal models by downregulating the expression of pro-inflammatory markers . This suggests potential applications in treating chronic inflammatory conditions.

Neutrophil Adhesion Assay

In a human neutrophil static adhesion assay, related compounds exhibited a dose-dependent decrease in neutrophil adhesion, indicating a possible mechanism for reducing inflammatory responses . This aligns with the observed activities of this compound.

Synthesis and Evaluation

Research involving the synthesis of novel compounds using this compound as a precursor showed promising results in developing selective CB2 agonists. These compounds demonstrated enhanced metabolic stability and efficacy in preclinical models .

Toxicological Considerations

While exploring the biological activities, it is essential to consider the toxicological profile of isocyanates. Exposure to isocyanate compounds has been associated with respiratory irritations and sensitization effects. Careful handling and risk assessments are crucial when working with these substances .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-Butyl-4-isocyanatobenzene, and how can researchers ensure reproducibility?

- Answer : The synthesis typically involves reacting 4-butylphenylamine with phosgene or safer alternatives like triphosgene under anhydrous conditions. A two-step approach may include generating the carbamoyl chloride intermediate, followed by thermal decomposition. Key parameters include temperature control (0–5°C for exothermic reactions) and inert atmospheres (e.g., nitrogen). Reproducibility requires strict moisture avoidance, reagent purity verification (≥98% by HPLC), and detailed documentation of stoichiometry (e.g., 1:1.2 amine-to-triphosgene ratio). Characterization via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and FT-IR (NCO stretch ~2270 cm⁻¹) is critical .

Q. Which analytical techniques are essential for characterizing this compound, and how should data interpretation be standardized?

- Answer : Essential techniques include:

- NMR spectroscopy : Confirm aromatic substitution patterns and butyl chain integration.

- FT-IR : Validate the isocyanate group (sharp peak ~2270 cm⁻¹).

- Mass spectrometry : Verify molecular ion (m/z ~177.2 for [M]⁺) and fragmentation patterns.

- Elemental analysis : Ensure C, H, N composition aligns with theoretical values (e.g., C: 67.9%, H: 7.4%, N: 7.9%).

Standardization requires calibration with certified reference materials and cross-validation across multiple instruments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use enclosed systems or fume hoods to prevent inhalation of vapors. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-retardant lab coats. Emergency measures should include access to safety showers and eyewash stations. Waste must be neutralized with aqueous ethanol (10% v/v) before disposal via licensed hazardous waste services. Document all spills and exposures immediately .

Q. How should researchers assess the stability and storage conditions of this compound?

- Answer : Store under nitrogen at –20°C in amber glass vials to prevent moisture ingress and photodegradation. Monitor stability via periodic FT-IR to detect urea formation (NCO peak attenuation). Shelf life typically exceeds 6 months if stored properly. Avoid contact with alcohols, amines, or water during handling .

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound at scale, and how can exothermic reactions be mitigated?

- Answer : Scaling up faces challenges in heat dissipation due to the exothermic carbamoyl chloride formation step. Mitigation strategies include:

- Jacketed reactors with chilled brine circulation (–10°C).

- Incremental reagent addition (dropwise over 2–4 hours).

- Inline FT-IR monitoring to track reaction progress and terminate before side reactions (e.g., oligomerization). Computational fluid dynamics (CFD) modeling can optimize mixing efficiency .

Q. How should researchers address contradictions in reported reaction yields or spectral data for this compound derivatives?

- Answer : Conduct a meta-analysis of raw data (e.g., NMR integration values, HPLC purity) from primary sources. Variables to reconcile include:

- Solvent polarity effects on reaction kinetics.

- Ambient humidity during synthesis (quantify via Karl Fischer titration).

- Column type in HPLC (C18 vs. phenylhexyl). Use multivariate regression to identify statistically significant factors .

Q. What strategies optimize the use of this compound in polymer synthesis, particularly for controlling crosslinking density?

- Answer : Adjust the molar ratio of isocyanate to hydroxyl/alcohol groups (e.g., 1:1.05 for linear polymers vs. 1:2 for crosslinked networks). Incorporate chain extenders (e.g., 1,4-butanediol) to modulate mechanical properties. Real-time rheometry can track viscosity changes during curing, while DSC monitors Tg shifts .

Q. How can reaction conditions be optimized to minimize byproduct formation during derivatization of this compound?

- Answer : Employ DoE (Design of Experiments) to test variables:

- Temperature (20–60°C).

- Catalyst (e.g., dibutyltin dilaurate at 0.1–1.0 wt%).

- Solvent (toluene vs. THF).

Use LC-MS to quantify byproducts (e.g., ureas, allophanates) and Pareto charts to identify dominant factors .

Q. What experimental design principles are critical for evaluating the biological activity of this compound derivatives?

- Answer : Prioritize purity (>95% by HPLC) and stereochemical consistency (chiral HPLC for enantiomers). Use cell-based assays (e.g., IC50 in cancer lines) with positive/negative controls. Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Address cytotoxicity through parallel MTT assays .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

Properties

IUPAC Name |

1-butyl-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJRXPXDTAUVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383831 | |

| Record name | 1-butyl-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69342-47-8 | |

| Record name | 1-butyl-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.